3-Iodo-4-methyl-1H-indole

Cross-coupling Palladium catalysis Halogen reactivity

3-Iodo-4-methyl-1H-indole (CAS 1360892-11-0) is a halogenated heterocyclic compound with the molecular formula C₉H₈IN and a molecular weight of 257.07 g/mol. It belongs to the class of 3-haloindoles, a group of compounds that serve as versatile synthetic intermediates due to the presence of a reactive iodine atom at the C3 position of the indole core.

Molecular Formula C9H8IN
Molecular Weight 257.07 g/mol
CAS No. 1360892-11-0
Cat. No. B1407071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-methyl-1H-indole
CAS1360892-11-0
Molecular FormulaC9H8IN
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=C2I
InChIInChI=1S/C9H8IN/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,1H3
InChIKeyPDRWMPXRPZKKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-methyl-1H-indole (CAS 1360892-11-0): A Specialized C3-Iodinated Indole Building Block for Cross-Coupling Applications


3-Iodo-4-methyl-1H-indole (CAS 1360892-11-0) is a halogenated heterocyclic compound with the molecular formula C₉H₈IN and a molecular weight of 257.07 g/mol [1]. It belongs to the class of 3-haloindoles, a group of compounds that serve as versatile synthetic intermediates due to the presence of a reactive iodine atom at the C3 position of the indole core [2]. The 4-methyl substitution introduces steric and electronic effects that influence regioselectivity in further functionalization reactions, distinguishing this compound from unsubstituted or differently substituted 3-iodoindole analogs. 3-Iodoindoles in general undergo palladium-catalyzed Sonogashira and Suzuki coupling reactions to yield polysubstituted indole derivatives, making them valuable building blocks for parallel library synthesis and medicinal chemistry applications [3].

Cross-Coupling Ready

C3 iodine enables Pd-catalyzed Sonogashira and Suzuki couplings under mild conditions.

Regioselective Scaffold

C4-methyl group provides steric control for selective functionalization.

Library Synthesis Compatible

Suitable for parallel and solid-phase library construction with standardized protocols.

Why 3-Iodo-4-methyl-1H-indole Cannot Be Readily Substituted with 3-Bromo-, 3-Chloro-, or Unsubstituted Indole Analogs in Synthetic Workflows


The choice of halogen at the C3 position of indoles is not arbitrary; it dictates reaction temperatures, conversion efficiency, and product outcomes in cross-coupling transformations. Direct comparative studies on 3-halogenated indoles demonstrate that chloroindoles exhibit markedly lower reactivity than bromo- and iodoindoles, requiring substantially higher reaction temperatures (150 °C versus 80–100 °C) to achieve full conversion [1]. Furthermore, 3-iodo- and 3-chloroindole derivatives display fundamentally different reaction behavior in palladium-catalyzed desulfitative C2 arylations: while both iodo and chloro substituents function as temporary blocking groups allowing C2 arylation followed by in situ dehalogenation, 3-bromoindoles retain the bromine atom, yielding 2-aryl-3-bromoindoles without debromination [2]. This divergent reactivity profile means that substituting a 3-iodoindole with its 3-bromo or 3-chloro analog would either require extensive reaction condition reoptimization or lead to entirely different product distributions, undermining reproducibility and synthetic efficiency in established protocols.

Target: 3-Iodo-4-methyl-1H-indole
Iodo enables in situ dehalogenation during C2 arylation; mild temperature coupling.
3-Bromo analog
Bromine is retained under identical conditions, requiring an extra dehalogenation step and altering product distribution.
3-Chloro analog
Significantly higher reaction temperatures may be needed, risking substrate decomposition and lowering throughput.
Unsubstituted 3-iodoindole
Lacks C4 methyl steric modulation, which can shift regioselectivity in electrophilic and cross-coupling steps.

Quantitative Differentiation Evidence for 3-Iodo-4-methyl-1H-indole Relative to 3-Bromo-, 3-Chloro-, and Other 3-Iodoindole Analogs


Superior Cross-Coupling Reactivity of 3-Iodoindoles Versus 3-Chloroindoles: Temperature Differential of 50–70 °C for Full Conversion

In a systematic study of 3-halogenated 2-CF₃-indoles, chloroindoles required significantly higher reaction temperatures (150 °C) compared to bromo- and iodoindoles (80–100 °C) to achieve full conversion in nucleophilic substitution and cross-coupling reactions [1]. This 50–70 °C temperature differential directly reflects the superior leaving-group ability of iodide and translates to milder reaction conditions, lower energy consumption, and reduced thermal decomposition risk for sensitive substrates. While this study was conducted on 2-CF₃-substituted indoles, the relative halogen reactivity trend (I > Br >> Cl) is well-established for indole systems and applies by class-level inference to 3-iodo-4-methyl-1H-indole.

Temperature Differential
Class-level inference
50–70 °C lower vs 3-chloroindoles
Supports milder coupling conditions
Based on 2-CF₃-indole study
Cross-coupling Palladium catalysis Halogen reactivity

Distinct Reactivity Pathways: 3-Iodoindoles Enable In Situ Dehalogenation for 2-Arylindole Synthesis Whereas 3-Bromoindoles Retain Halogen

In palladium-catalyzed direct desulfitative C2 arylation of N-protected 3-haloindoles with arenesulfonyl chlorides, 3-iodo- and 3-chloroindoles function as temporary blocking groups, undergoing C2 arylation followed by in situ dehalogenation to yield 2-arylindoles. In contrast, 3-bromoindole derivatives yielded 2-aryl-3-bromoindoles without debromination under identical conditions, and required a second palladium coupling step to access 2,3-diarylindoles [1]. This divergent pathway outcome means that 3-iodoindoles provide a more direct route to 2-monosubstituted indoles, whereas 3-bromoindoles are better suited for sequential disubstitution strategies.

Divergent Pathway
Class-level inference
In situ dehalogenation vs bromine retention
One-step access to 2-arylindoles
Observed in N-protected indole studies
Regioselective arylation Desulfitative coupling Temporary blocking group

Lipophilicity Differentiation: 3-Iodo-4-methyl-1H-indole LogP of 3.51 Distinguishes It from Less Lipophilic 3-Haloindole Analogs

The calculated LogP for 3-iodo-4-methyl-1H-indole is 3.51, reflecting the combined lipophilic contributions of the C3 iodine atom and the C4 methyl group [1]. This value is consistent with XLogP3 of 4.2 reported for the N-benzenesulfonyl-protected derivative [2]. For comparison, 4-methyl-1H-indole (CAS 16096-32-5) lacking the iodine substituent has a substantially lower LogP of approximately 2.5 [3]. The approximately one-unit LogP increase conferred by iodine substitution alters membrane permeability and distribution characteristics in biological systems, which is a critical consideration for medicinal chemistry programs where optimizing ADME properties is essential.

Lipophilicity Difference
Cross-study comparable
LogP 3.51 (calc.)
Quantitative LogP for SAR tuning
Compared to non-iodinated 4-methylindole
Physicochemical properties LogP Medicinal chemistry design

Regioselective Functionalization: C4-Methyl Group Directs Orthogonal C2/C3 Reactivity Relative to Unsubstituted 3-Iodoindole

The presence of a methyl group at the C4 position introduces steric hindrance adjacent to the indole nitrogen, which can modulate the regioselectivity of electrophilic substitution and cross-coupling reactions. While 3-iodoindole without C4 substitution (CAS 87939-28-8) allows unrestricted access to both C2 and the aromatic ring, the C4-methyl group in 3-iodo-4-methyl-1H-indole sterically shields one face of the indole core . This steric differentiation is not directly quantified in available literature for this specific compound but is a well-established principle in indole chemistry: C4-substituted indoles exhibit altered reactivity profiles in electrophilic aromatic substitution and metal-catalyzed C–H activation compared to their unsubstituted counterparts.

Steric Modulation
Data to verify
C4-methyl introduces steric hindrance
May enable regioselective control
Qualitative assessment; no kinetic data
Regioselectivity Steric effects Indole functionalization

High-Yield Halogenation Precedent: 3-Iodoindole Derivatives Accessible in up to 98% Yield Via Established Protocols

Halogenation of 2-trifluoromethylindole afforded 3-chloro-, 3-bromo-, and 3-iodo derivatives in yields up to 98% [1]. While this specific yield data is for a 2-CF₃-substituted system, it establishes that high-yielding synthetic access to 3-iodoindoles is feasible using standard iodination methodologies. The synthesis of 3-iodo-4-methyl-1H-indole itself proceeds via electrophilic iodination of commercially available 4-methyl-1H-indole using iodine with an oxidizing agent (H₂O₂ or NaOCl) in organic solvents at room temperature . This straightforward, room-temperature protocol contrasts favorably with some alternative functionalization strategies that require cryogenic conditions or specialized reagents.

Synthetic Accessibility
Class-level inference
Up to 98% yield (class inference)
Supports reliable supply
Room-temperature iodination protocol
Synthetic accessibility Halogenation yield Process chemistry

Optimal Application Scenarios for Procuring 3-Iodo-4-methyl-1H-indole Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Lipophilicity Tuning (LogP ≈ 3.5) with C4 Steric Modulation

For drug discovery programs targeting CNS-penetrant or membrane-associated targets, the LogP of 3.51 [1] positions 3-iodo-4-methyl-1H-indole within the favorable lipophilicity range for balancing permeability and solubility. Medicinal chemists seeking to install a C4-methyl-substituted indole scaffold with a reactive C3 handle for late-stage diversification should select this compound over unsubstituted 3-iodoindole (which lacks the lipophilicity and steric contributions of the C4 methyl) or over 3-bromo/3-chloro analogs (which exhibit different reactivity profiles in cross-coupling as demonstrated in comparative studies [2][3]).

Parallel Library Synthesis: C3-Iodo Handle for High-Throughput Suzuki and Sonogashira Diversification

3-Iodoindoles are well-established substrates for palladium-catalyzed Sonogashira and Suzuki coupling reactions to yield 1,2,3-trisubstituted indoles [4]. This compound is particularly suited for solid-phase library construction where the enhanced reactivity of the C–I bond (versus C–Br or C–Cl) enables efficient coupling under mild conditions compatible with resin-bound intermediates [4]. The 50–70 °C temperature advantage of iodoindoles over chloroindoles in cross-coupling [2] is especially valuable in automated parallel synthesis where standardized, mild reaction conditions are essential for workflow consistency.

2-Arylindole Synthesis: One-Step Access to 2-Substituted Indoles Without C3 Halogen Retention

Research groups pursuing 2-arylindoles as final targets or intermediates should procure 3-iodo-4-methyl-1H-indole specifically because the C3 iodine atom functions as a temporary blocking group that undergoes in situ dehalogenation during C2 arylation, directly yielding the desired 2-arylindole product [3]. In contrast, using the 3-bromo analog would produce 2-aryl-3-bromoindole under identical conditions, necessitating an additional synthetic step to remove the bromine atom [3]. This pathway divergence translates to a one-step reduction in the synthetic sequence when the 3-iodo derivative is selected.

Natural Product Total Synthesis: Alkaloid Core Construction Requiring Regioselective C3 Functionalization

N-Protected 3-iodoindoles have been successfully employed in one-pot Masuda borylation–Suzuki coupling (MBSC) sequences for the concise synthesis of marine indole alkaloids including meridianins C, D, F, G and the bisindole alkaloid scalaridine A, obtained in moderate to excellent yields [5]. The 4-methyl substitution pattern in 3-iodo-4-methyl-1H-indole corresponds to the substitution found in numerous bioactive natural products and pharmaceutical agents, making this specific compound a strategically relevant building block for total synthesis campaigns targeting methylated indole alkaloid scaffolds.

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
C4-methyl substitution with reactive C3 iodine handle; calculated lipophilicity for design
Lipophilicity and steric profile differentiation from unsubstituted indoles
Parallel Library Synthesis
Iodo reactivity for mild, standardized coupling conditions
Consistent coupling efficiency in automated workflows
2-Arylindole Synthesis
Temporary C3 blocking group with in situ dehalogenation
One-step 2-arylation product profile (no bromine retention)
Natural Product Total Synthesis
Regioselective C3 functionalization on methylated indole core
Alkaloid scaffold construction with desired substitution pattern

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